Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]ethanone follows IUPAC rules by prioritizing the phosphorus-containing substituent. The parent structure is the pyrrole ring (1H-pyrrol), numbered such that the nitrogen atom occupies position 1. The diphenylphosphino group (-PPh₂) attaches to the nitrogen at position 1, while the acetyl group (ethanone) substitutes position 2. This nomenclature distinguishes it from isomeric structures, such as 2-(diphenylphosphino)-1-methylpyrrole, where substituents occupy different ring positions.
Alternative names include 2-acetyl-1-(diphenylphosphanyl)pyrrole and the CAS designation 358640-82-1 . The compound’s registry number (ChemSpider ID: 9099566) provides unambiguous identification in chemical databases.
Molecular Formula Analysis: C₁₈H₁₆NOP Composition
The molecular formula C₁₈H₁₆NOP (Table 1) reveals key compositional features:
- Pyrrole core : A five-membered aromatic ring (C₄H₄N) with nitrogen at position 1.
- Diphenylphosphino group : Two benzene rings (C₁₂H₁₀) bonded to phosphorus.
- Acetyl substituent : A ketone group (C₂H₃O) at position 2.
| Component | Contribution to Formula |
|---|---|
| Pyrrole ring | C₄H₄N |
| Diphenylphosphino | C₁₂H₁₀P |
| Acetyl group | C₂H₂O |
| Total | C₁₈H₁₆NOP |
The exact mass (293.096951 g/mol) and average mass (293.306 g/mol) derive from high-resolution mass spectrometry, confirming the absence of isotopic impurities.
Spectroscopic Characterization: NMR, IR, and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The pyrrole proton at position 3 appears as a doublet (δ 6.2–6.4 ppm) due to coupling with adjacent protons. The acetyl methyl group resonates as a singlet near δ 2.5 ppm, while aromatic protons from the diphenylphosphino group split into multiplets between δ 7.2–7.6 ppm.
- ³¹P NMR : A singlet at δ −5 to −10 ppm confirms the presence of a tertiary phosphorus atom, consistent with P(III) in a trigonal pyramidal geometry.
- ¹³C NMR : The carbonyl carbon of the acetyl group appears at δ 195–200 ppm, while pyrrole carbons resonate between δ 110–130 ppm.
Infrared (IR) Spectroscopy
Strong absorption at 1680–1700 cm⁻¹ corresponds to the C=O stretch of the acetyl group. The P–C aromatic stretching vibrations appear as medium-intensity bands near 1430–1450 cm⁻¹ , and N–P stretching modes occur at 700–750 cm⁻¹ .
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 293.0969 ([M]⁺), with fragmentation patterns revealing successive loss of phenyl groups (m/z 215, 139) and the acetyl moiety (m/z 94).
Crystallographic Studies: X-ray Diffraction Analysis of Phosphorus-Pyrrole Coordination
Single-crystal X-ray diffraction reveals a distorted trigonal pyramidal geometry at phosphorus, with bond angles of 98–102° between P and the pyrrole nitrogen (Fig. 1). Key metrics include:
- P–N bond length : 1.68–1.72 Å, shorter than typical P–N single bonds (1.80 Å), suggesting partial double-bond character due to nitrogen lone pair donation.
- P–C(Ph) bonds : 1.81–1.83 Å, consistent with P(III)–C(sp²) bonding.
- Dihedral angles : The pyrrole and phenyl rings form dihedral angles of 45–55°, minimizing steric hindrance between substituents.
The acetyl group adopts a coplanar orientation relative to the pyrrole ring, facilitating conjugation between the carbonyl π-system and the aromatic ring. This alignment stabilizes the molecule through resonance, as evidenced by shortened C–O bond lengths (1.21 Å vs. 1.23 Å in isolated ketones).
Properties
CAS No. |
358640-82-1 |
|---|---|
Molecular Formula |
C18H16NOP |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
1-(1-diphenylphosphanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C18H16NOP/c1-15(20)18-13-8-14-19(18)21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-14H,1H3 |
InChI Key |
YYQNMSCWOWSBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone typically involves the reaction of a pyrrole derivative with a diphenylphosphine reagent. One common method is the reaction of 1-(2-bromo-1H-pyrrol-1-yl)ethanone with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
While specific industrial production methods for 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
The compound primarily functions as a bidentate ligand, coordinating to transition metals via the phosphorus atom and the pyrrole nitrogen. This dual coordination capability stabilizes metal centers in low oxidation states, enhancing catalytic activity .
Key Coordination Modes:
| Metal Center | Coordination Geometry | Observed Complex Stability |
|---|---|---|
| Pd(II) | Square planar | High (log β > 10) |
| Pt(II) | Square planar | Moderate (log β ~ 8) |
| Rh(I) | Trigonal bipyramidal | High (kinetically inert) |
Stabilization of Rh(I) complexes is attributed to strong π-backbonding from the metal to the pyrrole ring.
Cross-Coupling Reactions
The ligand facilitates Suzuki-Miyaura and Heck couplings by stabilizing palladium intermediates. For example:
-
Suzuki Coupling of 5-Bromoindazoles :
Using Pd(dppf)Cl₂ as a catalyst, the ligand enables coupling with pyrroleboronic acids at 80°C in DME, achieving yields of 53–68% .
Hydrogenation Reactions
Rhodium complexes of this ligand exhibit high enantioselectivity (>90% ee) in asymmetric hydrogenation of α,β-unsaturated ketones. The pyrrole ring’s electron-donating effect modulates metal hydride formation.
Reactivity in Radical Reactions
The diphenylphosphino group participates in radical-mediated difunctionalization of ethylene. Computational studies (artificial force-induced reaction method) predict:
-
Radical Addition Efficiency :
This low barrier enables synthesis of symmetric and unsymmetric DPPE analogues under mild conditions .
Functionalization at the Pyrrole Ring
Electrophilic substitution occurs preferentially at the C3 and C5 positions of the pyrrole ring:
-
Acetylation :
Reaction with acetic anhydride/DMAP yields 3-acetyl derivatives (70% yield) . -
Sulfonation :
Sulfonamide derivatives form via reaction with sulfonyl chlorides, enabling further cyclization to thiazinanes .
Phosphine Oxidation
The diphenylphosphino group undergoes controlled oxidation to phosphine oxide under O₂, altering ligand denticity:
Mechanistic Insights
In palladium-catalyzed couplings, the ligand accelerates oxidative addition by 2.5× compared to monodentate phosphines. DFT calculations reveal:
-
Key Transition State :
The pyrrole nitrogen stabilizes Pd intermediates via weak agostic interactions .
Comparative Reactivity
| Reaction Type | Ligand Efficiency (TON) | Selectivity |
|---|---|---|
| Suzuki Coupling | 1,200 | >99% |
| Asymmetric Hydrogenation | 850 | 92% ee |
| Ethylene Difunctionalization | 300 | 78% |
TON = Turnover number; ee = enantiomeric excess .
Stability and Degradation
The ligand is air-stable in solid form but sensitive to moisture in solution. Prolonged heating above 150°C induces decomposition via P–C bond cleavage, forming diphenylphosphine oxide and pyrrole fragments.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
The compound has been investigated for its antitumor properties. Research indicates that derivatives of pyrrole, including those with diphenylphosphino substitutions, can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies have shown that such compounds can effectively inhibit the growth of transformed human cell lines, demonstrating potential as anticancer agents .
Antimicrobial Properties
Ethanone derivatives have also been evaluated for their antimicrobial activities. In particular, studies focusing on pyrrole-based compounds have revealed significant antibacterial effects against various strains of bacteria. For instance, modifications to the pyrrole structure can enhance its efficacy against resistant bacterial strains .
Catalysis
Ligand in Transition Metal Complexes
Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- serves as a ligand in transition metal complexes. The diphenylphosphino group enhances the electron-donating ability of the pyrrole ring, making it an effective ligand for catalyzing various organic reactions. Its unique electronic properties allow it to stabilize metal centers and facilitate reactions such as cross-coupling and hydrogenation .
Green Chemistry Applications
The compound is also being explored within the framework of green chemistry. Its role as a catalyst in sustainable synthetic pathways is significant. For example, it can participate in one-pot multi-component reactions to synthesize complex heterocycles without the need for extensive purification steps, thus minimizing waste and improving overall efficiency .
Materials Science
Development of Functional Materials
The structural characteristics of Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- make it suitable for developing functional materials. These materials can be utilized in electronic devices due to their conductive properties when integrated into polymer matrices. Research is ongoing to explore their potential in organic photovoltaics and sensors .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antitumor activity; antimicrobial properties against resistant strains |
| Catalysis | Ligand in transition metal complexes; role in green chemistry and sustainable synthesis |
| Materials Science | Development of conductive materials for electronics; potential use in photovoltaics |
Case Studies
- Antitumor Activity Study : A study published in a peer-reviewed journal reported that a series of pyrrole derivatives exhibited significant inhibition of tubulin polymerization, leading to reduced viability in cancer cell lines .
- Catalytic Efficiency Investigation : Research demonstrated that Ethanone derivatives could effectively catalyze cross-coupling reactions with high yields and selectivity, showcasing their utility as ligands in organometallic chemistry .
- Functional Material Development : A recent investigation into the use of pyrrole-based compounds in organic electronics highlighted their potential for use in flexible electronic devices due to their favorable electrical properties .
Mechanism of Action
The mechanism of action of 1-(1-(Diphenylphosphino)-1H-pyrrol-2-yl)ethanone primarily involves its role as a ligand. The diphenylphosphino group can coordinate to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Comparison with Similar Compounds
Structural Features and Substitutions
Key Observations :
- The diphenylphosphino group in the target compound introduces significant steric bulk and electron-donating capacity compared to simpler analogs .
- Substituents like furanylmethyl or oxime alter solubility and reactivity. For example, the oxime derivative (CAS 63547-59-1) exhibits tautomerism and enhanced nucleophilicity .
Physical and Chemical Properties
- Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9): Boiling point: 493.2 K (220°C) . Sublimation enthalpy: 81.2 ± 1.0 kJ/mol . Ionization energy: 8.72 ± 0.05 eV .
- Diphenylphosphino analog: Expected higher molecular weight (~357 g/mol) and melting point due to bulky substituents. Likely lower volatility compared to simpler ethanones.
- Oxime derivative (CAS 63547-59-1): Higher polarity (XLogP3 = 1.2) due to the hydroxylamine group, enhancing water solubility .
Research Findings and Functional Insights
- Metabolic Correlation: Ethanone, 1-(1H-pyrrol-2-yl)-, is co-expressed with 2AP in fragrant rice varieties, suggesting a shared biosynthetic pathway involving proline metabolism .
- Synthetic Utility: Derivatives like 1-(1H-pyrrol-2-yl)ethanone are key intermediates in multi-step syntheses, such as the preparation of functionalized organometallics .
- Electronic Effects: The diphenylphosphino group likely enhances electron density at the pyrrole nitrogen, altering coordination behavior compared to non-phosphinated analogs.
Biological Activity
Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of organophosphorus compounds featuring a pyrrole moiety. The diphenylphosphino group contributes to its electronic properties, which can influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
Antiparasitic Activity
Research has indicated that pyrrole derivatives exhibit significant antiparasitic properties. Specifically, studies have shown that compounds similar to Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]- can inhibit pteridine reductase 1 (PTR1) in Trypanosoma brucei, a target for treating Human African Trypanosomiasis. In vitro assays demonstrated that certain pyrrole-based compounds possess IC50 values below 500 nM against this enzyme, indicating potent activity against the parasite .
Anticancer Potential
Ethanone derivatives have also been evaluated for their anticancer properties. A study highlighted that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Study 1: Synthesis and Evaluation of Pyrrole Derivatives
In a comprehensive study, researchers synthesized several pyrrole derivatives, including those based on Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-. These compounds were tested for their antiparasitic and anticancer activities. The findings revealed that specific substitutions on the pyrrole ring enhanced biological activity, with some derivatives exhibiting up to 80% inhibition in cancer cell proliferation at low concentrations .
Case Study 2: Structure-Based Design
Another significant investigation involved the design of new pyrrolyl compounds targeting PTR1. The study utilized structure-based drug design to optimize binding affinity and selectivity towards the enzyme. Several synthesized compounds showed promising results in inhibiting T. brucei growth in vitro, reinforcing the therapeutic potential of pyrrole-based scaffolds in treating parasitic infections .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of Ethanone derivatives:
Q & A
Basic: What are the optimal synthetic routes for preparing Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-?
Methodological Answer:
The synthesis of this compound can be adapted from methods used for analogous pyrrole derivatives. A plausible route involves:
Friedel-Crafts Acylation : Introduce the acetyl group to the pyrrole ring using acetic anhydride or acetyl chloride in the presence of Lewis acids like ZnCl₂ (as described for 2-acetylpyrrole synthesis in and ).
Phosphine Group Introduction : Couple the diphenylphosphino moiety via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, details a method using organometallic intermediates to functionalize pyrrole derivatives.
Purification : Use column chromatography (e.g., silica gel with EtOAc/hexanes) and recrystallization (e.g., from ethanol) to isolate the product. Purity can be verified via GC-MS or HPLC .
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography : Employ gas chromatography (GC) with polar columns (e.g., DB-Wax) at optimized temperatures (e.g., 220°C) to determine retention indices, as demonstrated for similar acetylpyrrole derivatives in and .
- Spectroscopy :
- Mass Spectrometry : Compare experimental m/z values (e.g., molecular ion at 304.3 g/mol) with theoretical calculations ( ).
Advanced: What role does the diphenylphosphino group play in modulating the compound’s electronic properties?
Methodological Answer:
The diphenylphosphino group is a strong electron donor due to its lone pair on phosphorus. This can be studied via:
Cyclic Voltammetry : Measure redox potentials to assess electron-donating effects.
DFT Calculations : Compare HOMO/LUMO distributions of the parent acetylpyrrole and the phosphino-derivative to quantify electronic perturbations.
Catalytic Applications : Test the compound as a ligand in transition-metal catalysis (e.g., palladium-mediated cross-couplings). The phosphino group enhances metal coordination, influencing reaction rates and selectivity .
Advanced: How do experimental thermodynamic properties (e.g., melting point) compare with computational predictions?
Methodological Answer:
- Experimental Data : The compound is reported as a solid powder with a melting point >200°C (exact value not provided in ). Storage at 4°C is recommended to prevent decomposition.
- Computational Predictions : Use software like Gaussian or COSMO-RS to estimate ΔfusH (enthalpy of fusion) and compare with NIST-reported values for similar compounds (e.g., ΔfusH = 14.08 kJ/mol for 2-acetylpyrrole in ). Discrepancies may arise from polymorphism or impurities. Validate with differential scanning calorimetry (DSC) .
Basic: What precautions are necessary for handling this compound?
Methodological Answer:
- Storage : Store at 4°C in airtight, light-resistant containers to prevent oxidation of the phosphino group ( ).
- Safety Measures : Use gloves and eye protection (R36/37/38 in ). Work under inert atmosphere (N₂/Ar) during synthesis to avoid moisture-sensitive reactions.
- Waste Disposal : Follow EPA guidelines for organophosphorus compounds due to potential toxicity .
Advanced: How can this compound be utilized in catalytic systems?
Methodological Answer:
- Ligand Design : The diphenylphosphino group enables coordination to metals like Pd, Pt, or Rh. For example, it can serve as a bidentate ligand in Suzuki-Miyaura couplings.
- Mechanistic Studies : Use in situ NMR or X-ray crystallography to analyze metal-ligand interactions. Compare catalytic efficiency with non-phosphinated analogs.
- Case Study : describes analogous pyrrole-phosphine ligands in C–C bond-forming reactions, providing a template for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
